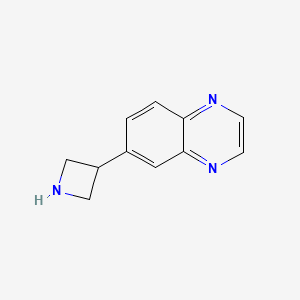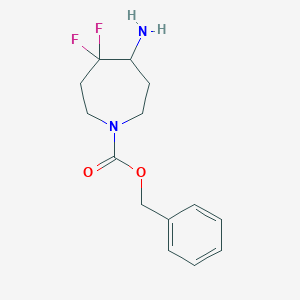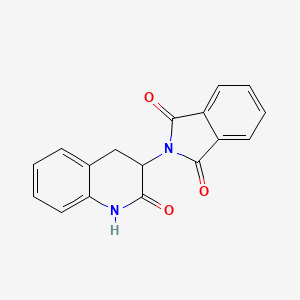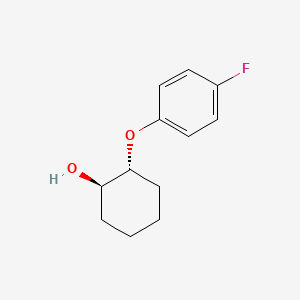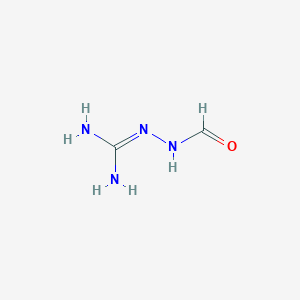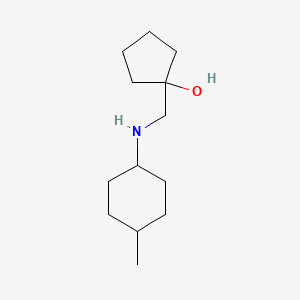
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentanol core and a 4-methylcyclohexylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol typically involves multiple steps, starting with the preparation of the cyclopentanol core and the 4-methylcyclohexylamino group. The key steps include:
Formation of the Cyclopentanol Core: This can be achieved through the cyclization of a suitable precursor, such as a pentene derivative, under acidic or basic conditions.
Introduction of the 4-Methylcyclohexylamino Group: This step involves the reaction of the cyclopentanol core with a 4-methylcyclohexylamine derivative, typically under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol exerts its effects depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol Derivatives: These compounds share the cyclopentanol core but differ in the substituents attached to it.
Cyclohexylamino Derivatives: These compounds have a cyclohexylamino group but may have different core structures.
Eigenschaften
Molekularformel |
C13H25NO |
|---|---|
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
1-[[(4-methylcyclohexyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-11-4-6-12(7-5-11)14-10-13(15)8-2-3-9-13/h11-12,14-15H,2-10H2,1H3 |
InChI-Schlüssel |
LDTXKXHYAUQMAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NCC2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


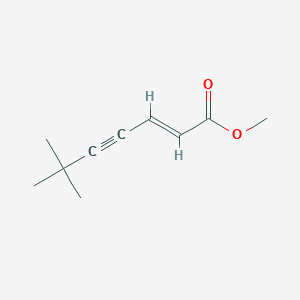
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
